2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester
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Overview
Description
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester is a complex organic compound with a unique structure that includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sodium hydride (NaH) to induce cyclization, forming the benzothiopyran ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into the compound’s potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound has a similar ring structure but lacks the sulfur atom present in 2H-1-Benzothiopyran-2-acetic acid.
Thiochroman: This compound is another sulfur-containing analog with a similar ring system.
Uniqueness
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester is unique due to its specific functional groups and the presence of both oxygen and sulfur atoms in its structure. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
86628-22-0 |
---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
methyl 2-(6-methyl-4-oxo-2,3-dihydrothiochromen-2-yl)acetate |
InChI |
InChI=1S/C13H14O3S/c1-8-3-4-12-10(5-8)11(14)6-9(17-12)7-13(15)16-2/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
FCJUUBGDCQAWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(CC2=O)CC(=O)OC |
Origin of Product |
United States |
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